molecular formula C16H10Cl2N4O4 B11483010 N,N'-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide

N,N'-bis(4-chlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide

Cat. No.: B11483010
M. Wt: 393.2 g/mol
InChI Key: PQPJKLTXGLIYMF-UHFFFAOYSA-N
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Description

BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate oxadiazole precursor under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is employed in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring and chlorophenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Uniqueness: BIS[(4-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10Cl2N4O4

Molecular Weight

393.2 g/mol

IUPAC Name

3-N,4-N-bis(4-chlorophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C16H10Cl2N4O4/c17-9-1-5-11(6-2-9)19-15(23)13-14(22(25)26-21-13)16(24)20-12-7-3-10(18)4-8-12/h1-8H,(H,19,23)(H,20,24)

InChI Key

PQPJKLTXGLIYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NO[N+](=C2C(=O)NC3=CC=C(C=C3)Cl)[O-])Cl

Origin of Product

United States

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